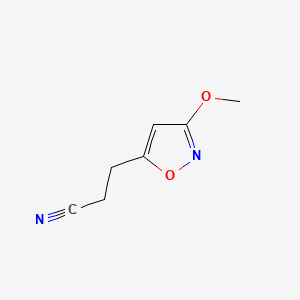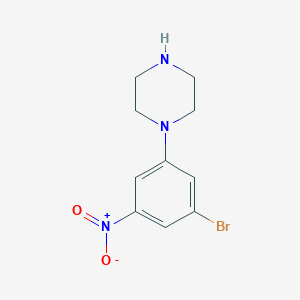
N-ethyl-4-phenoxybutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-4-phenoxybutan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of an ethyl group attached to the nitrogen atom and a phenoxy group attached to the butane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-phenoxybutan-1-amine typically involves the reaction of 4-phenoxybutan-1-amine with ethyl iodide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-phenoxybutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine or alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-ethyl-4-phenoxybutan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N-ethyl-4-phenoxybutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-4-phenoxybutan-1-amine
- N-propyl-4-phenoxybutan-1-amine
- N-ethyl-4-phenoxybutan-2-amine
Uniqueness
N-ethyl-4-phenoxybutan-1-amine is unique due to the presence of the ethyl group on the nitrogen atom and the phenoxy group on the butane chain. This specific structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
N-ethyl-4-phenoxybutan-1-amine |
InChI |
InChI=1S/C12H19NO/c1-2-13-10-6-7-11-14-12-8-4-3-5-9-12/h3-5,8-9,13H,2,6-7,10-11H2,1H3 |
InChI Key |
ROQGVZIJEVFKJO-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCCCOC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


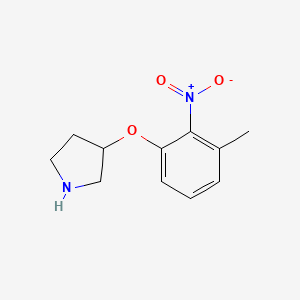
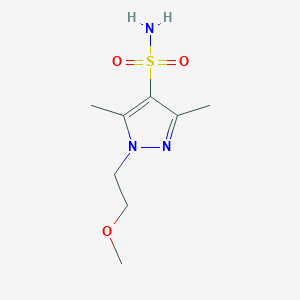
![[(2R)-1-aminopropan-2-yl]dimethylamine](/img/structure/B13614239.png)
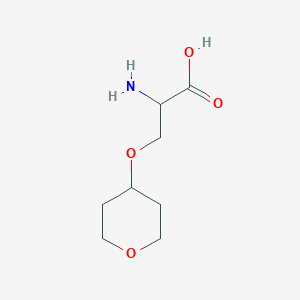


![1-[(1-Methyl-1H-pyrazol-3-yl)methyl]cyclopropanamine](/img/structure/B13614266.png)


![tert-butyl N-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]carbamate](/img/structure/B13614288.png)
![3-[6-(Azetidine-3-sulfonyl)-1,3-benzothiazol-2-yl]-1-(2-chlorobenzoyl)urea,trifluoroaceticacid](/img/structure/B13614294.png)

